molecular formula C7H8N2O2 B1359101 Methyl 2-(pyrimidin-4-YL)acetate CAS No. 863032-29-5

Methyl 2-(pyrimidin-4-YL)acetate

Cat. No.: B1359101
CAS No.: 863032-29-5
M. Wt: 152.15 g/mol
InChI Key: STIMNXVCLRQRAI-UHFFFAOYSA-N
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Description

Methyl 2-(pyrimidin-4-yl)acetate (CAS 863032-29-5) is an organic compound featuring a pyrimidine ring substituted at the 4-position with an acetoxy methyl ester group. Pyrimidine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their structural resemblance to nucleic acid bases, enabling diverse binding interactions. This compound serves as a versatile intermediate in synthesizing pharmaceuticals, coordination polymers, and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrimidin-4-YL)acetate typically involves the reaction of pyrimidine derivatives with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(pyrimidin-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor and Antimicrobial Activities
Methyl 2-(pyrimidin-4-yl)acetate has been explored for its antitumor properties. Compounds containing pyrimidine derivatives have shown promising activity against various cancer cell lines. For instance, studies have demonstrated that pyrimidine-based compounds can inhibit cell proliferation in non-small cell lung cancer and colorectal cancer models, showcasing their potential as anticancer agents .

Additionally, the compound's derivatives have been linked to antimicrobial activities, making them candidates for further research in treating infections caused by resistant strains of bacteria . The structural features of this compound allow for modifications that enhance biological activity and selectivity.

Enzyme Inhibition
Research indicates that this compound derivatives can act as inhibitors for various enzymes, including phosphodiesterases. For example, a related compound has been identified as a selective inhibitor for phosphodiesterase 9A, which has implications in cognitive enhancement and neuroprotection . The ability to modify the pyrimidine ring allows for the design of potent inhibitors targeting specific enzymes involved in disease pathways.

Agrochemical Applications

Pesticidal Properties
The pyrimidine structure is frequently utilized in the development of agrochemicals. This compound can serve as a precursor for synthesizing pesticides that target specific pests while minimizing harm to beneficial insects . The versatility of the compound allows for modifications that can enhance its efficacy and reduce environmental impact.

Material Science Applications

Polymer Synthesis
this compound can be employed as a monomer in polymer chemistry. Its unique chemical properties enable the synthesis of polymers with tailored functionalities, such as enhanced thermal stability and mechanical strength. These materials could be applied in coatings, adhesives, and other industrial applications where performance is critical .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer activity of a series of pyrimidine derivatives based on this compound. The compounds were evaluated against various cancer cell lines using the National Cancer Institute's NCI-60 panel. Notably, one derivative exhibited a growth inhibition (GI) value of 86% against the HOP-92 lung cancer cell line at a concentration of 10 μM .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several derivatives of this compound to evaluate their effects on phosphodiesterase enzymes. One compound demonstrated high selectivity for phosphodiesterase 9A, significantly elevating cGMP levels in cellular models. This suggests its potential use in therapeutic strategies for cognitive disorders .

Mechanism of Action

The mechanism of action of Methyl 2-(pyrimidin-4-YL)acetate involves its interaction with various molecular targets. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. This interaction can modulate enzyme activity, inhibit nucleic acid synthesis, and affect cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare Methyl 2-(pyrimidin-4-yl)acetate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Halogen-Substituted Pyrimidine Acetates

Halogenation alters electronic properties and bioactivity. Key examples include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Similarity to Target Compound
Methyl 2-(6-chloropyrimidin-4-yl)acetate 484064-87-1 C13H11ClN2O3 284.7 6-Cl, benzene ring N/A
Methyl 5-bromopyrimidine-4-carboxylate 1009826-93-0 C7H6BrN2O2 229.0 5-Br, carboxylate at C4 0.76
Ethyl 2-(6-chloro-2-(4-Cl-Ph)pyrimidin-4-yl)acetate 20045-78-7 C14H12Cl2N2O2 311.2 6-Cl, 4-Cl-Ph, ethyl ester N/A

Key Observations :

  • Chlorination at the pyrimidine 6-position (e.g., 484064-87-1) increases hydrophobicity, reducing aqueous solubility compared to the parent compound .
  • Bulkier substituents, such as the 4-chlorophenyl group in 20045-78-7, lower bioavailability due to steric hindrance .

Sulfur-Containing Analogs

Sulfur substituents modify electronic profiles and coordination capabilities:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate N/A C12H16N2O3S2 312.4 Thioether, thietane ring
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate N/A C13H13N3O2S 283.3 Sulfanyl bridge, pyridine ring
Methyl 2-[(4-naphtho[2,1-b]furan-2-yl)pyrimidinyl]sulfanyl acetate 866144-48-1 C19H14N2O3S 350.4 Naphthofuran, sulfanyl group

Key Observations :

  • Thioether and sulfanyl groups (e.g., 866144-48-1) enhance metal-binding capacity, making these compounds useful in coordination polymers .

Ester Variants: Methyl vs. Ethyl

Ester chain length impacts lipophilicity and metabolic stability:

Compound Name CAS Number Ester Group LogP (Predicted) Applications
This compound 863032-29-5 Methyl 0.98 Intermediate in drug synthesis
Ethyl 2-(5-bromopyrimidin-2-yl)acetate 1134327-91-5 Ethyl 1.56 Agrochemical precursors
tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate 1114830-16-8 tert-Butyl 2.34 Pro-drug formulations

Key Observations :

  • Ethyl esters (e.g., 1134327-91-5) exhibit higher LogP values, favoring membrane permeability but reducing renal clearance .
  • The tert-butyl group in 1114830-16-8 provides steric protection, enhancing metabolic stability in pro-drug designs .

Heterocyclic Modifications

Replacing pyrimidine with other heterocycles alters bioactivity:

Compound Name CAS Number Heterocycle Key Properties
Ethyl 2-(piperidin-4-yl)acetate N/A Piperidine Basic nitrogen, conformational flexibility
Methyl 2-(quinolin-2-yl)acetate 205655-39-6 Quinoline Aromaticity, fluorescence

Key Observations :

  • Piperidine-based analogs (e.g., Ethyl 2-(piperidin-4-yl)acetate) exhibit higher basicity (pKa ~10) compared to pyrimidine derivatives (pKa ~1.3 for pyrimidine N), influencing protonation states under physiological conditions .
  • Quinoline derivatives (e.g., 205655-39-6) show fluorescence, enabling applications in bioimaging .

Biological Activity

Methyl 2-(pyrimidin-4-YL)acetate is a compound that has garnered significant interest in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its applications in anti-inflammatory, anticancer, and antimicrobial research.

  • Molecular Formula : C8_{8}H8_{8}N2_{2}O2_{2}
  • Molecular Weight : 152.15 g/mol
  • Structure : The compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

1. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory processes by inhibiting cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response. Studies indicate that this compound significantly reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2).

Key Findings :

  • Inhibition of COX-2 Activity : Compounds derived from this compound demonstrated strong inhibitory activity against COX-2, leading to decreased PGE2 levels.
  • Mechanism of Action : The compound influences signaling pathways related to inflammation and immune responses, potentially altering gene expression patterns and cellular metabolism.

2. Anticancer Activity

Research has explored the anticancer potential of this compound derivatives. These compounds have shown promise in targeting various stages of cancer cell growth and proliferation.

Key Findings :

  • Cell Viability Assays : Derivatives were tested against multiple cancer cell lines, revealing selective toxicity towards malignant cells while sparing healthy cells.
  • Induction of Apoptosis : Mechanistic studies indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, activating caspase cascades .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new treatments for infectious diseases caused by bacteria and fungi.

Key Findings :

  • Broad-Spectrum Activity : Pyrimidine-based compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.25–1 μg/mL against several pathogens, indicating high potential for further development as antibacterial agents .

Study on Anti-inflammatory Effects

A recent study assessed the impact of this compound on inflammatory cytokines. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin levels, suggesting its utility in treating inflammatory diseases.

Study on Anticancer Mechanisms

In vitro studies demonstrated that this compound derivatives could arrest the G1 phase of the cell cycle and inhibit protein kinase C (PKC), leading to G2 phase arrest. Furthermore, these compounds suppressed angiogenesis and reduced oxidative stress in cancer cells .

Summary Table of Biological Activities

Biological ActivityMechanismKey Findings
Anti-inflammatoryCOX-2 inhibitionSignificant reduction in PGE2 levels
AnticancerInduction of apoptosisSelective toxicity towards cancer cells
AntimicrobialBroad-spectrum activityEffective against MRSA and VRE

Q & A

Q. What are the common synthetic routes for Methyl 2-(pyrimidin-4-YL)acetate derivatives?

Basic
this compound derivatives are typically synthesized via multi-step protocols involving nucleophilic substitution, reductive amination, and coupling reactions. For example, intermediates are prepared by reacting pyrimidine-containing boranes with substituted phenylacetates under nitrogen, followed by purification via column chromatography (ethyl acetate/methanol) . Key steps include:

  • Reductive amination : Use of 5-ethyl-2-methylpyridine borane to reduce imine intermediates at 0°C .
  • Coupling reactions : Activation with 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide in ethyl acetate/N,N-dimethylformamide mixtures .

Q. How are this compound derivatives characterized?

Basic
Characterization relies on:

  • LCMS/HPLC : Retention times (e.g., 0.81–1.01 minutes) and mass spectra (e.g., m/z 789–791 [M+H]⁺) confirm molecular weight and purity .
  • X-ray crystallography : Used for structural elucidation of related pyrimidinyl compounds (e.g., ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate) .

Q. How can coupling reactions involving this compound intermediates be optimized?

Advanced
Optimization strategies include:

  • Temperature control : Reactions performed at -10°C to 0°C to minimize side reactions .
  • Coupling agents : 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane enhances activation of carboxylic acids for amide bond formation .
  • Solvent selection : Ethyl acetate/N,N-dimethylformamide mixtures improve solubility and reaction efficiency .

Q. How should researchers analyze contradictory yield data in multi-step syntheses?

Advanced
Conflicting yields often arise from:

  • Purification methods : Column chromatography (silica gel, ethyl acetate/methanol gradients) vs. liquid-liquid extraction impacts recovery .
  • Reaction scale : Larger-scale syntheses (e.g., 27.6 g vs. 1.00 g) may introduce inefficiencies in mixing or temperature control .
  • Byproduct formation : Monitor intermediates via LCMS to identify undesired adducts early .

Q. What stability considerations are critical during synthesis?

Basic

  • Moisture-sensitive steps : Use of nitrogen atmospheres prevents hydrolysis of intermediates .
  • Acid/base conditions : Methanesulfonic acid and sodium hydroxide are added at 0°C to avoid decomposition .
  • Storage : Crude products are concentrated under reduced pressure and stored in inert solvents (e.g., ethyl acetate) .

Q. What is the role of nitrogen atmospheres in synthesis protocols?

Advanced
Nitrogen is used to:

  • Prevent oxidation : Critical for reductive amination steps involving borane reagents .
  • Exclude moisture : Protects hygroscopic intermediates (e.g., trifluoromethyl-containing compounds) from hydrolysis .

Q. Which purification techniques are most effective for these compounds?

Basic

  • Column chromatography : Silica gel with ethyl acetate/methanol gradients achieves >90% purity .
  • Liquid-liquid extraction : Aqueous sodium chloride or dipotassium hydrogen phosphate solutions remove polar impurities .

Q. What mechanistic insights exist for reductive amination steps?

Advanced

  • Borane-mediated reduction : 5-Ethyl-2-methylpyridine borane selectively reduces imines to secondary amines without over-reduction .
  • Acid catalysis : Methanesulfonic acid protonates the imine intermediate, facilitating borane attack .

Q. Which analytical methods best assess compound purity?

Basic

  • LCMS : Quantifies [M+H]⁺ ions and detects impurities with mass accuracy <0.05 Da .
  • HPLC : Retention time consistency (e.g., 0.61–1.01 minutes) under standardized conditions (e.g., SQD-FA05) ensures batch reproducibility .

Q. How are sensitive intermediates handled in multi-step syntheses?

Advanced

  • Low-temperature protocols : Reactions conducted at -10°C to 0°C stabilize reactive intermediates (e.g., trifluoromethylanilines) .
  • In situ quenching : Addition of methanol and aqueous NaOH halts reactions immediately after completion .
  • Intermediate isolation : Crude products are carried forward without characterization to avoid degradation .

Properties

IUPAC Name

methyl 2-pyrimidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIMNXVCLRQRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614662
Record name Methyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863032-29-5
Record name Methyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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